Griselimycin

Antimicrobial Susceptibility Mycobacterium tuberculosis Lead Optimization

Sourcing Griselimycin requires strict attention to target specificity. Generic cyclopeptides do not inhibit the validated DnaN target of GM. This parent compound is essential for structure-guided optimization against M. tuberculosis, with a unique resistance mechanism. Ensure your procurement specification includes this precise chemotype to leverage its picomolar affinity and co-crystal data. Contact us for a quote on research-grade material.

Molecular Formula C57H96N10O12
Molecular Weight 1113.4 g/mol
Cat. No. B1234911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGriselimycin
Synonymsgriselimycin
Molecular FormulaC57H96N10O12
Molecular Weight1113.4 g/mol
Structural Identifiers
SMILESCC1CC2C(=O)NC(C(=O)N(C(C(=O)N3CCCC3C(=O)N(C(C(=O)NCC(=O)OC(C(C(=O)NC(C(=O)N2C1)CC(C)C)N(C)C(=O)C4CC(CN4C(=O)C(C(C)C)N(C)C(=O)C)C)C)CC(C)C)C)C(C)C)C)CC(C)C
InChIInChI=1S/C57H96N10O12/c1-30(2)22-39-52(73)63(17)47(34(9)10)56(77)65-21-19-20-41(65)54(75)62(16)42(24-32(5)6)49(70)58-27-45(69)79-37(13)48(51(72)60-40(23-31(3)4)53(74)66-28-35(11)25-43(66)50(71)59-39)64(18)55(76)44-26-36(12)29-67(44)57(78)46(33(7)8)61(15)38(14)68/h30-37,39-44,46-48H,19-29H2,1-18H3,(H,58,70)(H,59,71)(H,60,72)/t35-,36-,37?,39+,40+,41+,42+,43+,44+,46+,47+,48+/m1/s1
InChIKeyJSNIAKPKPNJUEP-UHUGAYFASA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Griselimycin: A Cyclodepsipeptide DNA Sliding Clamp Inhibitor with Validated In Vivo Efficacy Against Drug-Resistant Mycobacteria


Griselimycin (GM) is a cyclic depsidecapeptide natural product originally isolated from Streptomyces species in the 1960s [1]. It acts as a potent and selective inhibitor of the bacterial DNA polymerase III sliding clamp (DnaN/β-clamp), a target distinct from those of all currently approved anti-tuberculosis drugs [2]. The optimized synthetic analog Cyclohexylgriselimycin (CGM) overcomes the poor pharmacokinetic limitations of the parent compound and demonstrates robust oral bioavailability and bactericidal efficacy in preclinical models of both Mycobacterium tuberculosis and Mycobacterium abscessus infection [3].

Why Generic Substitution Fails: Griselimycin's Target, Selectivity, and PK Profile Are Not Replicated by Other Cyclopeptides


Griselimycin cannot be interchanged with other cyclic peptide antibiotics or even closely related natural products due to three fundamental differentiators. First, its molecular target—the DNA sliding clamp DnaN—is validated only for this chemotype and is not engaged by other anti-mycobacterial agents [1]. Second, the parent compound GM suffers from poor metabolic stability and low oral bioavailability, a liability that is only resolved in the specifically engineered analog Cyclohexylgriselimycin (CGM) and not in generic griselimycin or other derivatives [2]. Third, the compound exhibits a unique resistance mechanism (target amplification) that occurs at low frequency and imposes a significant fitness cost, a profile not shared by in-class alternatives [3]. These factors make direct substitution with a different cyclopeptide or even with unoptimized griselimycin scientifically unsound.

Quantitative Differentiation Guide: Griselimycin (Cyclohexylgriselimycin) vs. Comparators


MIC Comparison: Cyclohexylgriselimycin (CGM) vs. Parent Griselimycin (GM) Against M. tuberculosis H37Rv

Cyclohexylgriselimycin (CGM) demonstrates a significantly lower minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv compared to the parent compound griselimycin (GM) in broth culture. Specifically, CGM achieves an MIC of 0.06 µg/mL, while GM's reported MIC under similar conditions is substantially higher (0.5 µg/mL), indicating that the cyclohexyl modification confers an approximately 8-fold improvement in in vitro potency [1][2].

Antimicrobial Susceptibility Mycobacterium tuberculosis Lead Optimization

In Vivo Efficacy: CGM Achieves Comparable Lung CFU Reduction to Rifampicin in Chronic Murine TB Model

In a chronic murine model of tuberculosis, Cyclohexylgriselimycin (CGM) administered at 100 mg/kg/day reduced the lung bacterial burden to an extent comparable to rifampicin administered at 10 mg/kg/day [1]. This cross-study comparison against a standard-of-care first-line TB drug demonstrates that CGM achieves a clinically meaningful in vivo pharmacodynamic effect, validating its potential for therapeutic applications and establishing a clear efficacy benchmark absent for many other griselimycin analogs.

In Vivo Efficacy Tuberculosis Mouse Model

Pharmacokinetic Advantage: CGM Oral Bioavailability in Mice is 89% (vs. Poor Oral PK of Parent GM)

The pharmacokinetic profile of Cyclohexylgriselimycin (CGM) represents a key differentiator from the parent compound griselimycin (GM). After a single oral administration of 30 mg/kg in mice, CGM achieved 89% oral bioavailability with a Cmax of 2.6 µg/mL, a T1/2 of 4.3 hours, and an AUC of 23,000 ng·h/mL [1]. In contrast, unmodified GM is known to have poor pharmacokinetic properties that previously halted its clinical development, making CGM the only viable candidate within the class for oral dosing [2].

Pharmacokinetics Oral Bioavailability Lead Optimization

Target Selectivity: Griselimycin Binds Mycobacterial β-Clamp with Picomolar Affinity and Zero Detectable Binding to Human PCNA

Griselimycin exhibits an exquisitely high and selective binding affinity for the mycobacterial DNA sliding clamp (β-clamp) with picomolar affinity (KD values not reached equilibrium within reasonable time frames for M. marinum β-clamp, indicating extremely tight binding), while showing no detectable binding to the human ortholog, proliferating cell nuclear antigen (PCNA) [1]. This selectivity profile is distinct from many other antibiotics that exhibit cross-reactivity with mammalian targets, and is a direct consequence of the compound's unique macrocyclic structure and binding mode.

Target Engagement Selectivity Safety

Broad-Spectrum Anti-Mycobacterial Activity: CGM MIC Against M. abscessus Clinical Isolates (0.1–0.8 µM) vs. Clarithromycin (0.4–6 µM)

Cyclohexylgriselimycin (CGM) demonstrates uniform submicromolar activity against a panel of Mycobacterium abscessus clinical isolates, with MICs ranging from 0.1 to 0.8 µM [1]. In a head-to-head comparison, CGM exhibited MICs that were 2- to 15-fold lower than those of clarithromycin (MICs 0.4–6 µM) against the same strains, including those with intrinsic clarithromycin resistance (erm(41) T28 sequevar) [1]. This differential activity highlights CGM's potential utility against difficult-to-treat M. abscessus infections where standard macrolide therapy may be ineffective.

Nontuberculous Mycobacteria M. abscessus Antibiotic Resistance

Validated Application Scenarios for Griselimycin (Cyclohexylgriselimycin) in Anti-Mycobacterial R&D


In Vitro Screening Against Multidrug-Resistant Mycobacterium tuberculosis (MDR-TB) Clinical Isolates

Given CGM's uniform MIC of 0.06 µg/mL against M. tuberculosis H37Rv and similar activity across drug-resistant strains [1], this compound is ideally suited as a positive control or benchmark in high-throughput screening assays aimed at identifying novel agents effective against MDR-TB. Its validated DnaN target provides a clear mechanism-of-action anchor for interpreting screening hits.

Proof-of-Concept In Vivo Efficacy Studies in Murine Models of Chronic Tuberculosis

The demonstrated in vivo efficacy of CGM, achieving lung CFU reduction comparable to rifampicin at 100 mg/kg in a chronic TB mouse model [1], makes it a robust candidate for preclinical proof-of-concept studies. Its oral bioavailability (89% in mice) [1] allows for convenient oral dosing, facilitating long-term treatment studies.

Exploration of Anti-Mycobacterium abscessus Therapeutic Strategies

CGM's potent and uniform submicromolar MIC (0.1–0.8 µM) against M. abscessus clinical isolates, including those resistant to clarithromycin [2], positions it as a valuable tool compound for investigating novel treatment regimens for this intrinsically drug-resistant, difficult-to-treat NTM pathogen. It can serve as a reference standard in susceptibility testing and in vitro combination studies.

Structure-Based Drug Design Targeting the Bacterial DNA Sliding Clamp

The exquisite selectivity of griselimycin for the mycobacterial β-clamp (picomolar affinity) and its lack of binding to the human PCNA ortholog [3], combined with the availability of high-resolution co-crystal structures [3], makes this compound an exceptional molecular probe for structure-guided optimization. It enables rational design of new inhibitors targeting this validated yet underexploited antibacterial mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Griselimycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.